

ASP-1707 (Opigolix): A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-1707, also known as **Opigolix**, is a potent, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Developed by Astellas Pharma, ASP-1707 was investigated for the treatment of sex hormone-dependent diseases, primarily endometriosis and rheumatoid arthritis.[1] As a GnRH antagonist, ASP-1707 competitively binds to and blocks the GnRH receptor in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a dose-dependent reduction in the production of estrogen and progesterone in females. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical findings related to ASP-1707.

Chemical Structure and Properties

ASP-1707 is a complex small molecule with the IUPAC name (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	(2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide	[1]
Synonyms	Opigolix, ASP1707	[1]
CAS Number	912587-25-8	[1]
Molecular Formula	C25H19F3N4O5S	[1]
Molecular Weight	544.51 g/mol	[1]
SMILES	CINVALID-LINK/C(N)=N/S(=O) (=O)c1cc(C(=O)C(C(=O)c2cc(F)ccc2F)=C2Nc3ccccc3N2)ccc 1F	[1]

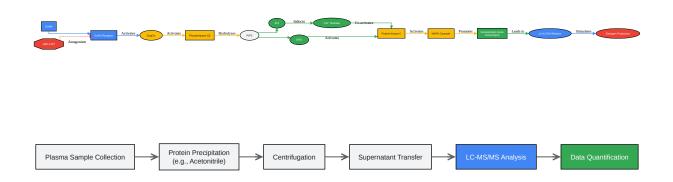
Mechanism of Action: GnRH Receptor Antagonism

ASP-1707 exerts its pharmacological effect by acting as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. The binding of GnRH to its receptor (GnRHR), a G-protein coupled receptor, initiates a signaling cascade that leads to the synthesis and release of LH and FSH.[2][3][4][5] By blocking this interaction, ASP-1707 effectively suppresses the hypothalamic-pituitary-gonadal (HPG) axis, resulting in reduced levels of circulating gonadotropins and, consequently, a decrease in gonadal steroid production, including estrogen.

The signaling pathway initiated by GnRH binding to its receptor is multifaceted. The primary pathway involves the activation of $G\alpha q/11$, which in turn stimulates phospholipase $C\beta$ (PLC β). [2] PLC β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[2] This



cascade ultimately leads to the activation of downstream kinases and transcription factors that regulate the expression of gonadotropin genes.[2][6]



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 To cite this document: BenchChem. [ASP-1707 (Opigolix): A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799522#asp-1707-chemical-structure-and-properties]

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